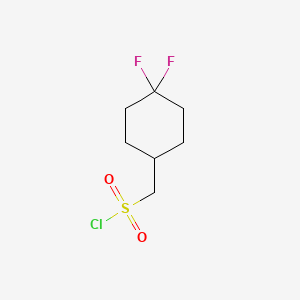

(4,4-Difluorocyclohexyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4,4-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O2S and a molecular weight of 232.68 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of (4,4-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

4,4-Difluorocyclohexanol+Methanesulfonyl chloride→(4,4-Difluorocyclohexyl)methanesulfonyl chloride+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

(4,4-Difluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. Common nucleophiles include amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters, depending on the oxidizing agent used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

(4,4-Difluorocyclohexyl)methanesulfonyl chloride has several applications in scientific research, including:

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Vergleich Mit ähnlichen Verbindungen

(4,4-Difluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride compound used in similar reactions but lacks the fluorinated cyclohexyl ring.

Trifluoromethanesulfonyl chloride (TfCl): A more reactive sulfonyl chloride due to the presence of three fluorine atoms, leading to increased electrophilicity.

Benzenesulfonyl chloride (BsCl): Contains a benzene ring instead of a cyclohexyl ring, leading to different reactivity and applications.

The uniqueness of this compound lies in the presence of the difluorocyclohexyl group, which imparts specific steric and electronic properties to the compound, influencing its reactivity and applications .

Biologische Aktivität

(4,4-Difluorocyclohexyl)methanesulfonyl chloride, a sulfonyl chloride compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various fields, including pharmacology and organic synthesis.

- Chemical Formula : C8H10ClF2O2S

- CAS Number : 1566537-63-0

- Molecular Weight : 239.68 g/mol

This compound acts primarily as a strong electrophile. It is known to react with electron-rich structures, facilitating various biochemical reactions. The following mechanisms have been identified:

- Electrophilic Substitution : The compound can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonates.

- Catalytic Activity : It has been shown to act as a nucleophilic catalyst in esterification reactions, enhancing the efficiency of organic syntheses.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interactions : The compound has been observed to interact with various enzymes, impacting their activity and function .

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Toxicity Profile : Acute inhalation toxicity studies indicate an LC50 value of approximately 0.117 mg/l in rats, suggesting significant respiratory risks upon exposure .

- Skin and Eye Irritation : It causes severe skin burns and eye damage upon contact, highlighting the need for careful handling .

- Genotoxicity : In vitro studies have shown positive results for genotoxicity in mammalian cells and bacterial assays (Ames test), indicating potential mutagenic effects .

Case Studies

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Findings |

|---|---|

| Electrophilic Reactions | Strong electrophile; reacts with nucleophiles |

| Toxicity | LC50 (inhalation) ~0.117 mg/l; severe irritant |

| Genotoxicity | Positive in Ames test; potential mutagenicity |

| Cellular Effects | Modulates signaling pathways; affects enzyme activity |

| Neuroprotective Potential | Analogous compounds show promise; further study needed |

Eigenschaften

IUPAC Name |

(4,4-difluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWGORKZDBDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.